molecular formula C15H13FO2 B1304904 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone CAS No. 81227-99-8

1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone

Cat. No.: B1304904
CAS No.: 81227-99-8
M. Wt: 244.26 g/mol
InChI Key: YLVZBSLWHNSLNP-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone is an organic compound with the molecular formula C15H13FO2 It is characterized by the presence of a benzyloxy group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone can be synthesized through several methods. One common approach involves the reaction of 4-(benzyloxy)-3-fluorobenzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone involves its interaction with specific molecular targets. The benzyloxy group and fluorine atom can influence the compound’s binding affinity to enzymes or receptors. The ethanone group may participate in hydrogen bonding or other interactions that modulate the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-3-fluorophenol
  • 4-(Benzyloxy)-3-fluorobenzaldehyde
  • 4-(Benzyloxy)-3-fluorophenylacetic acid

Comparison: 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The benzyloxy and fluorine substituents also contribute to its unique properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-fluoro-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVZBSLWHNSLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382517
Record name 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81227-99-8
Record name 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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